1-oxo-2,3-dihydro-1H-inden-4-yl 3,6-dichloropyridine-2-carboxylate
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Overview
Description
1-Oxo-2,3-dihydro-1H-inden-4-yl 3,6-dichloropyridine-2-carboxylate is a complex organic compound characterized by its unique structure, which includes an indenone ring system and a dichloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-oxo-2,3-dihydro-1H-inden-4-yl 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of indanone with 3,6-dichloropyridine-2-carboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-oxo-2,3-dihydro-1H-inden-4-yl 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indenone ring can be oxidized to form indenone derivatives.
Reduction: The compound can be reduced to form the corresponding dihydroindene derivative.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Indenone derivatives with various functional groups.
Reduction: Dihydroindene derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-oxo-2,3-dihydro-1H-inden-4-yl 3,6-dichloropyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: The compound is used in the production of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1-oxo-2,3-dihydro-1H-inden-4-yl 3,6-dichloropyridine-2-carboxylate exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate: Similar structure but with a different substituent on the pyridine ring.
3,6-Dichloropyridine-2-carboxylic acid: A simpler compound lacking the indenone ring.
Uniqueness: 1-oxo-2,3-dihydro-1H-inden-4-yl 3,6-dichloropyridine-2-carboxylate is unique due to its combination of the indenone ring and the dichloropyridine moiety, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(1-oxo-2,3-dihydroinden-4-yl) 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-10-5-7-13(17)18-14(10)15(20)21-12-3-1-2-8-9(12)4-6-11(8)19/h1-3,5,7H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPULXJVJAOAQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)OC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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